The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific structure of this compound, featuring a triazole ring and various aromatic substituents, contributes to its unique chemical and biological characteristics.
This compound can be synthesized through various chemical processes involving commercially available precursors. Its synthesis and properties have been documented in several scientific studies and databases, such as PubChem and Sigma-Aldrich, which provide detailed information regarding its chemical structure and potential applications .
The compound is classified as an aromatic amide due to the presence of an acetamide functional group and a triazole derivative because of its inclusion of a triazole ring in the structure. This classification is significant as it influences the compound's reactivity and biological activity.
The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple synthetic steps.
The reactions are typically conducted under controlled temperatures and conditions to optimize yields. The use of solvents such as ethanol or dimethylformamide may be employed during various stages of synthesis to facilitate reactions .
The molecular formula for this compound is . It features:
The structural data can be represented in various formats:
InChI=1S/C17H19FN5OS/c1-11(2)9-3-5-12(10(11)18)21-15(24)13-22-23(20)14(19)6-7-8-16(13)17/h3-10H,1-2H3,(H,21,24)This representation helps in understanding the connectivity and arrangement of atoms within the molecule.
The compound undergoes various chemical reactions typical for amides and triazoles:
Reactions involving this compound are usually monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield .
The mechanism of action for this compound primarily revolves around its interaction with biological targets:
The physical properties include:
Key chemical properties include:
This compound has several scientific uses:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5